molecular formula C16H11FN2O3 B1589430 Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate CAS No. 775304-60-4

Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate

Cat. No.: B1589430
CAS No.: 775304-60-4
M. Wt: 298.27 g/mol
InChI Key: LFJJTHGQRVVGGN-UHFFFAOYSA-N
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Description

Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate (CAS 775304-60-4) is a benzoate ester derivative featuring a 1,2,4-oxadiazole ring substituted at position 5 with a 2-fluorophenyl group. Its molecular formula is C₁₆H₁₁FN₂O₃, with a molecular weight of 298.27 g/mol . The compound is structurally related to Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, CAS 775304-57-9), a known readthrough activator used in treating nonsense mutation disorders .

Properties

IUPAC Name

methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c1-21-16(20)11-6-4-5-10(9-11)14-18-15(22-19-14)12-7-2-3-8-13(12)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJJTHGQRVVGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775304-60-4
Record name methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzohydrazide with methyl 3-(chlorocarbonyl)benzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or nitro groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate has shown significant promise in medicinal chemistry due to its biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties . In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest that the fluorine substituent may enhance the compound's reactivity and biological activity compared to similar compounds lacking this substituent .

Agricultural Applications

The unique properties of this compound make it a candidate for agricultural applications:

Pesticidal Properties

The compound has been evaluated for its potential as a pesticide due to its antimicrobial properties. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to conventional pesticides. Research into its application as a fungicide is ongoing, focusing on its ability to inhibit fungal growth in crops .

Material Science

In addition to biological applications, this compound is being explored in material science for its unique chemical structure:

Polymer Chemistry

The incorporation of oxadiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. Research is being conducted to evaluate how this compound can be integrated into polymers for improved performance in various applications such as coatings and adhesives .

Mechanism of Action

The mechanism of action of Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate involves its interaction with specific molecular targets. The fluorophenyl group and oxadiazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section evaluates key structural analogs, focusing on substituent variations, physicochemical properties, and biological activities.

2.1. Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole ring serves as a central scaffold, with modifications at position 5 significantly influencing bioactivity and physicochemical behavior:

  • 2-Fluorophenyl substituent : Present in both the target compound and Ataluren, this group provides moderate electron-withdrawing effects and steric bulk. The fluorine atom enhances metabolic stability and influences binding interactions .
  • Trifluoromethyl substituent : In 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 1092400-82-2), the CF₃ group is strongly electron-withdrawing, increasing oxidative stability and altering dipole moments compared to fluorophenyl analogs .
  • This substitution is linked to bioactivity in unspecified assays .
2.2. Benzoate Ester vs. Carboxylic Acid
  • Methyl benzoate (target compound) : The ester group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility. This modification is common in prodrug design .
  • Carboxylic acid (Ataluren) : The free acid (pKa ~3.5) offers higher solubility in physiological pH ranges, critical for its activity as a readthrough activator. Ataluren demonstrates low toxicity (IC₅₀ > 100 μM in cell assays) and efficacy at low doses .
2.3. Extended Derivatives
  • A41 and compound 53: These derivatives incorporate the target compound into larger architectures, such as quinazolinone or trifluoropentyl chains. Such modifications extend half-life and alter target engagement but may reduce oral bioavailability due to increased molecular weight (e.g., A41: MW ~600 g/mol) .

Biological Activity

Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate (CAS No. 775304-60-4) is a compound of significant interest due to its potential biological activities. This article focuses on the synthesis, biological evaluation, and mechanisms of action associated with this compound.

  • Molecular Formula : C16_{16}H11_{11}FN2_2O3_3
  • Molecular Weight : 298.27 g/mol
  • Structure : The compound features a benzoate moiety linked to an oxadiazole ring substituted with a 2-fluorophenyl group.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-fluorobenzohydrazide with methyl 3-(chlorocarbonyl)benzoate in the presence of a base such as triethylamine, typically performed in dichloromethane at room temperature .

Antimicrobial Activity

Research indicates that oxadiazoles exhibit a range of biological activities, including antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values suggesting significant antibacterial potential.
Bacterial StrainMIC (µg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest that the presence of the fluorine atom in the structure may enhance its reactivity and biological activity compared to similar compounds lacking this substituent .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The mechanism involves:

  • Non-covalent Interactions : The fluorophenyl group and oxadiazole ring facilitate interactions such as hydrogen bonding and π-π stacking with biological macromolecules.
  • Enzyme Modulation : These interactions can modulate the activity of enzymes and receptors, leading to inhibition of microbial growth and proliferation.

Case Studies

A recent study focused on the synthesis and biological evaluation of various oxadiazole derivatives, including this compound. The study highlighted that compounds with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds:

Compound NameBiological Activity
Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoateModerate antibacterial
Methyl 3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoateEnhanced antifungal
Methyl 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)benzoateLower antimicrobial activity

The presence of the fluorine atom in the structure of this compound is likely responsible for its superior biological activity compared to other derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.